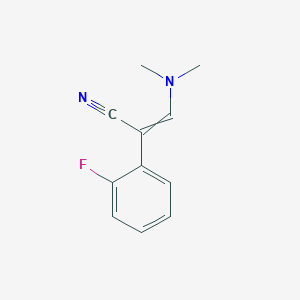
3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile
Übersicht
Beschreibung
3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile, also known as DMFPE, is a compound of interest in the field of scientific research. It is a nitrile containing a dimethylamino group and a 2-fluorophenyl group, and has been studied for its potential applications in various areas of research. The synthesis of DMFPE is relatively straightforward, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for laboratory experiments are all topics of interest.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
- Spectral Behavior and Photophysical Parameters : A fluorophore closely related to 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile, synthesized via knoevenagel condensation, exhibits varied electronic absorption and emission characteristics in different solvents. The red-shift in its emission spectrum with increasing solvent polarity indicates significant intramolecular charge transfer. This property is crucial for the application in organic photoemitting diodes (Pannipara et al., 2015).
Application in Organic Photoemitting Diodes
- Photoemitting Diode Application : The compound's strong yellow emission in a crystalline form at about 532 nm makes it a significant candidate for use in organic photoemitting diodes (Pannipara et al., 2015).
Intramolecular Charge Transfer
- Intramolecular Charge Transfer Characteristics : Studies reveal that the compound shows a large change in the dipole moment upon excitation due to intramolecular charge transfer. The fluorescence quantum yield is strongly influenced by the solvent properties, making it a promising probe for critical micelle concentration determination (Asiri et al., 2015).
Optical and Supramolecular Characterization
- Optical and X-ray Diffraction Characterizations : Crystals of a similar compound to 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile have been reported to exhibit varied optical properties depending on crystal habit and size. This variation in photoluminescence due to crystal morphology is important for its potential applications in photonic and electronic devices (Percino et al., 2017).
Quantum Chemical Investigation
- Electro-Optical and Charge-Transport Properties : Quantum chemical methods have been employed to study similar compounds' structural, electro-optical, and charge-transport properties. These studies are essential for developing materials with efficient hole-transport capabilities, relevant in semiconductor and electronic device manufacturing (Irfan et al., 2015).
Enaminone Complexes and Bioactivity
- Enaminone Synthesis and Bioactivity : Enaminones, including compounds similar to 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile, have been synthesized and chelated with different metal nitrates. The bioactivity of these ligands and metal complexes against various bacteria and fungi highlights their potential in medicinal and pharmaceutical research (Jeragh & Elassar, 2015).
Fluorescent Molecular Probes
- Use as Fluorescent Molecular Probes : The compound's ability to fluoresce and its sensitivity to environmental changes make it a valuable probe for biological and chemical sensing applications. This property is particularly useful in studying protein unfolding and solvent interactions (Green & Abelt, 2015).
Eigenschaften
IUPAC Name |
3-(dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c1-14(2)8-9(7-13)10-5-3-4-6-11(10)12/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMTYJOZYAORQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742706 | |
| Record name | 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |
CAS RN |
1268322-18-4 | |
| Record name | 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



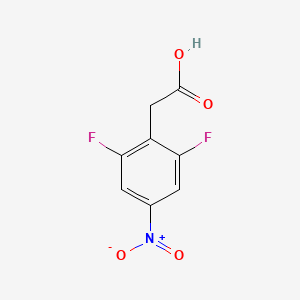
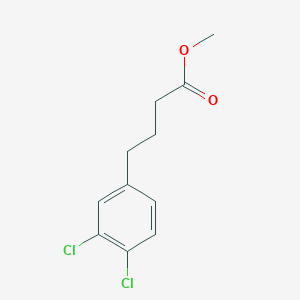
![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)
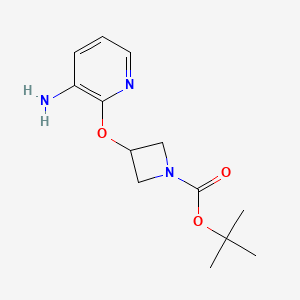
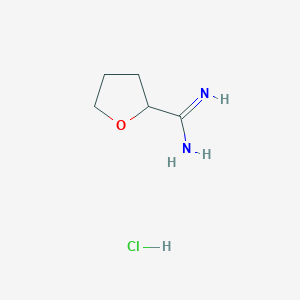
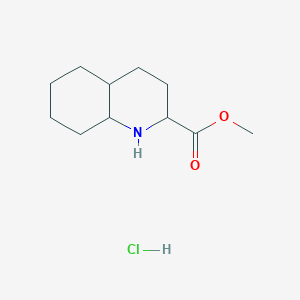
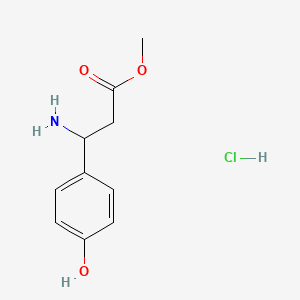

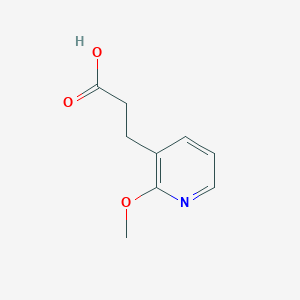

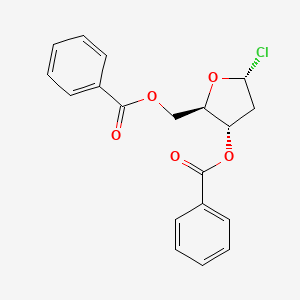


![(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide](/img/structure/B1427417.png)